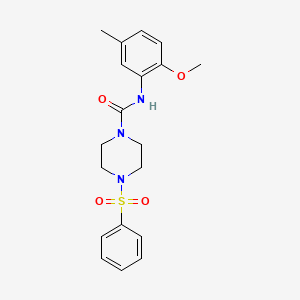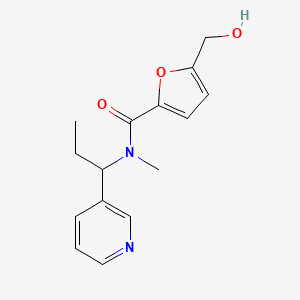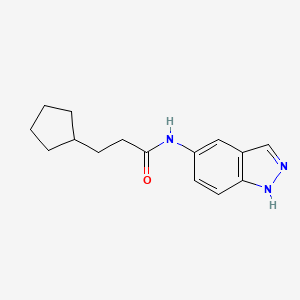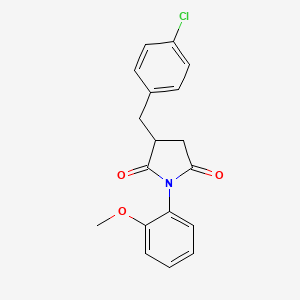
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and has been used to study the structure and function of various enzymes. In
作用机制
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a potent inhibitor of serine proteases. It works by irreversibly binding to the active site of the enzyme, preventing substrate binding and catalytic activity. N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a suicide inhibitor, meaning that it forms a covalent bond with the enzyme, leading to its inactivation.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide can inhibit the activity of proteases in cell lysates, leading to a decrease in protein degradation. N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has also been shown to inhibit the coagulation cascade, leading to a decrease in blood clotting. However, N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has not been shown to have any significant physiological effects in vivo.
实验室实验的优点和局限性
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a widely used serine protease inhibitor due to its high potency and specificity. It is also relatively easy to synthesize and has a long shelf life. However, N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has some limitations for lab experiments. It is a relatively expensive reagent and can be toxic in high concentrations. N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is also not effective against all proteases, and some enzymes may be resistant to its inhibitory effects.
未来方向
There are several future directions for the use of N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide in scientific research. One potential area of research is the development of new and more potent serine protease inhibitors. Another area of research is the use of N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide in the study of protein degradation pathways, such as the ubiquitin-proteasome system. Additionally, N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide could be used in the development of new therapies for diseases such as cancer and thrombosis.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a potent serine protease inhibitor that has been widely used in scientific research. It is synthesized by reacting 4-(phenylsulfonyl)-1-piperazinecarboxamide with 2-methoxy-5-methylphenol in the presence of an acid catalyst. N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to have a number of scientific research applications, including the study of enzyme structure and function. It works by irreversibly binding to the active site of the enzyme, preventing substrate binding and catalytic activity. N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is synthesized by reacting 4-(phenylsulfonyl)-1-piperazinecarboxamide with 2-methoxy-5-methylphenol in the presence of an acid catalyst. The reaction yields N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide as a white solid with a high purity.
科学研究应用
N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit proteases in cell lysates and in vitro assays. N-(2-methoxy-5-methylphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit a wide range of proteases, including trypsin, chymotrypsin, and thrombin. It has also been used to study the structure and function of various enzymes, such as the proteasome and the coagulation cascade.
属性
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-8-9-18(26-2)17(14-15)20-19(23)21-10-12-22(13-11-21)27(24,25)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCNLTDMSYFPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5486175.png)
![4-{2-[(2-chlorobenzoyl)amino]-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl}phenyl acetate](/img/structure/B5486177.png)
![3-(allylthio)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5486178.png)

![(2R,3S)-3-amino-4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutan-2-ol](/img/structure/B5486181.png)

![3-methyl-1-{1-[(6-thiomorpholin-4-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5486197.png)

![ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5486206.png)
![N-(3,4-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5486210.png)
![4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5486217.png)
![ethyl 4-{[(2-pyridinylamino)carbonyl]amino}benzoate](/img/structure/B5486234.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5486241.png)
![3-allyl-5-{2-[2-(2-allylphenoxy)ethoxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486250.png)